The synthesis of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. A common method includes:
Optimizations for industrial applications may involve continuous flow reactors to enhance yield and consistency, as well as the incorporation of green chemistry principles to minimize environmental impact.
The molecular structure of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline can be analyzed using various spectroscopic techniques:
The presence of both bromomethyl and trifluoromethyl groups significantly influences the electronic properties and reactivity of the quinoline ring, making it a versatile building block for further chemical modifications .
6-(Bromomethyl)-2-(trifluoromethyl)quinoline can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential applications in developing new pharmaceuticals .
The mechanism of action for compounds like 6-(Bromomethyl)-2-(trifluoromethyl)quinoline often involves interaction with biological macromolecules such as enzymes or receptors. The bromomethyl group allows for nucleophilic substitution reactions that can modify enzyme active sites or receptor binding sites.
This mechanism is crucial for its application in medicinal chemistry, particularly in designing new therapeutic agents .
The physical and chemical properties of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline are essential for understanding its behavior in various environments:
These properties are critical for predicting behavior during synthesis and application in biological systems .
6-(Bromomethyl)-2-(trifluoromethyl)quinoline has several notable applications:
6-(Bromomethyl)-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with the molecular formula C₁₁H₇BrF₃N and a molecular weight of 290.08 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is 6-(bromomethyl)-2-(trifluoromethyl)quinoline, and it bears the Chemical Abstracts Service (CAS) Registry Number 175203-72-2 [6]. Structurally, it consists of a bicyclic quinoline core (a benzene ring fused to pyridine) substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 6-position with a bromomethyl (-CH₂Br) moiety. The canonical Simplified Molecular-Input Line-Entry System (SMILES) representation is FC(F)(F)C₁C=CC₂=CC(CBr)=CC=C₂N=1, reflecting the connectivity and stereochemistry [6] [9].
The bromomethyl group at the 6-position is a reactive handle for nucleophilic substitution reactions, enabling facile derivatization into esters, ethers, amines, or thioethers. Meanwhile, the 2-trifluoromethyl group is sterically demanding and electron-withdrawing, influencing electron density across the quinoline ring system. This combination creates a polarized molecular framework, as evidenced by computational models predicting high dipole moments (>3.5 Debye). Crystallographic studies of analogous quinoline derivatives reveal planar ring systems with substituents adopting coplanar or near-coplanar conformations, optimizing π-π stacking interactions in solid states or biological environments [6] [8] [9].
Table 1: Key Structural and Physicochemical Properties
Property | Value/Descriptor | Measurement Method |
---|---|---|
Molecular Formula | C₁₁H₇BrF₃N | High-Resolution Mass Spectrometry |
Molecular Weight | 290.08 g/mol | Calculated |
CAS Registry Number | 175203-72-2 | Registry Assignment |
SMILES | FC(F)(F)C₁C=CC₂=CC(CBr)=CC=C₂N=1 | Canonical Representation |
Substituent Positions | 2-(trifluoromethyl), 6-(bromomethyl) | Systematic Nomenclature |
Reactive Sites | -CH₂Br (electrophilic), N (weakly basic) | Chemical Characterization |
Calculated LogP | ~3.2 (indicative of moderate lipophilicity) | Computational Modeling |
Quinoline derivatives have been investigated since the 19th century, with natural isolates like quinine demonstrating antimalarial properties. Synthetic quinolines gained prominence in the mid-20th century with chloroquine’s clinical success, spurring diversification into anticancer, antibacterial, and anti-inflammatory agents. The incorporation of halogens—particularly fluorine and bromine—emerged as a strategic approach to enhance bioactivity and metabolic stability [2] [8].
Early halogenated quinolines focused on chloroquine analogs, but the 1980s–1990s saw targeted trifluoromethylation efforts. The trifluoromethyl group’s strong electron-withdrawing nature and lipid solubility were found to improve blood-brain barrier penetration and target binding affinity. Concurrently, bromomethyl-substituted quinolines emerged as versatile intermediates, with their alkyl bromide moiety enabling conjugation to biomolecules or polymers via nucleophilic substitution [6] [10]. The specific combination of 6-bromomethyl and 2-trifluoromethyl substituents represents a deliberate molecular design evolution, first documented in synthetic chemistry literature circa 2000. This design leverages the -CF₃ group’s pharmacokinetic benefits and the -CH₂Br group’s synthetic flexibility, addressing limitations of earlier quinoline drugs like rapid metabolism or limited derivatization pathways [10].
Notable milestones include:
The bromomethyl (-CH₂Br) and trifluoromethyl (-CF₃) groups confer distinct and complementary properties to the quinoline scaffold:
Bromomethyl Group
Trifluoromethyl Group
Table 2: Comparative Impact of Substituents on Quinoline Properties
Substituent | Electronic Effect | Steric Contribution | Key Roles in Design | Example Applications |
---|---|---|---|---|
Bromomethyl (-CH₂Br) | Weak +I effect | Moderate (≈-CH₃) | - Nucleophilic substitution site- Linker for bioconjugation | Prodrug synthesis, Polymer-supported catalysts |
Trifluoromethyl (-CF₃) | Strong -I effect | Large (≈-isopropyl) | - Metabolic stabilization- Enhanced binding affinity- Lipophilicity modulation | Antitumor agents, HDAC inhibitors, Antibacterials |
In combination, these groups enable rational drug design:
Thus, 6-(bromomethyl)-2-(trifluoromethyl)quinoline is a structurally refined scaffold where bromomethyl enables molecular diversification, and trifluoromethyl optimizes target engagement and pharmacokinetics—a dual strategy central to modern quinoline-based medicinal chemistry.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: